molecular formula C22H22N4O2 B6139695 N,N'-bis(4-aminophenyl)-N,N'-dimethylbenzene-1,3-dicarboxamide

N,N'-bis(4-aminophenyl)-N,N'-dimethylbenzene-1,3-dicarboxamide

Cat. No.: B6139695
M. Wt: 374.4 g/mol
InChI Key: UBLXIYAHPRPZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide is an aromatic diamine compound with significant applications in various fields of chemistry and materials science. This compound is known for its stability and unique chemical properties, making it a valuable component in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide typically involves the reaction of 4-nitroaniline with terephthaloyl chloride, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

Scientific Research Applications

N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide exerts its effects involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. This compound can also undergo redox reactions, which are crucial in its role as a catalyst or in the synthesis of other compounds .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-aminophenyl)terephthalamide
  • N,N’-bis(4-aminophenyl)adipamide
  • N,N’-bis(4-aminophenyl)-1,4-phenylenediamine

Uniqueness

N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide is unique due to its specific structure, which provides enhanced thermal stability and mechanical properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in various applications .

Properties

IUPAC Name

1-N,3-N-bis(4-aminophenyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-25(19-10-6-17(23)7-11-19)21(27)15-4-3-5-16(14-15)22(28)26(2)20-12-8-18(24)9-13-20/h3-14H,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXIYAHPRPZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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